molecular formula C9H5BrClNO B12951658 3-(2-Bromoacetyl)-4-chlorobenzonitrile

3-(2-Bromoacetyl)-4-chlorobenzonitrile

Cat. No.: B12951658
M. Wt: 258.50 g/mol
InChI Key: BHVTUTVVINERQD-UHFFFAOYSA-N
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Description

3-(2-Bromoacetyl)-4-chlorobenzonitrile is an organic compound that features a bromoacetyl group attached to a chlorobenzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoacetyl)-4-chlorobenzonitrile typically involves the bromination of 4-chlorobenzonitrile followed by acetylation. One common method includes the reaction of 4-chlorobenzonitrile with bromine in the presence of a catalyst to introduce the bromoacetyl group. The reaction conditions often involve the use of solvents like chloroform and temperatures maintained at room temperature to slightly elevated levels .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and acetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoacetyl)-4-chlorobenzonitrile undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to yield alcohols.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, nitriles, and amines.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-(2-Bromoacetyl)-4-chlorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromoacetyl)-4-chlorobenzonitrile involves its ability to act as an electrophile due to the presence of the bromoacetyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological targets. The compound can inhibit enzymes by modifying active site residues, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromoacetyl)-4-chlorobenzonitrile is unique due to the presence of both a bromoacetyl group and a chlorobenzonitrile core, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a versatile compound for synthetic and medicinal chemistry.

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

3-(2-bromoacetyl)-4-chlorobenzonitrile

InChI

InChI=1S/C9H5BrClNO/c10-4-9(13)7-3-6(5-12)1-2-8(7)11/h1-3H,4H2

InChI Key

BHVTUTVVINERQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)CBr)Cl

Origin of Product

United States

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